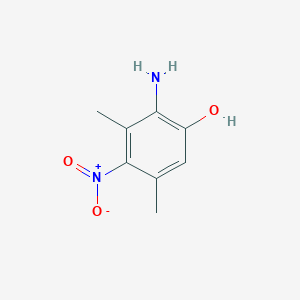

2-Amino-3,5-dimethyl-4-nitrophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

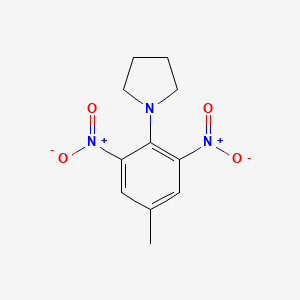

2-Amino-3,5-dimethyl-4-nitrophenol is a derivative of phenol . It is used as an intermediate in the synthesis of 4-Hydroxy Xylazine, which is a major metabolite of Xylazine .

Synthesis Analysis

The synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol and its derivatives involves replacing the hydrogen atom in its amino group by different organic radicals . The exact method of synthesis for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular formula of 2-Amino-3,5-dimethyl-4-nitrophenol is C8H9NO3 . The average mass is 167.162 Da and the monoisotopic mass is 167.058243 Da . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis

Nitro compounds, such as 2-Amino-3,5-dimethyl-4-nitrophenol, have a nitro group that is a hybrid of two equivalent resonance structures. This results in a full positive charge on nitrogen and a half-negative charge on each oxygen . The exact physical and chemical properties of this specific compound are not provided in the available resources.Safety and Hazards

While specific safety and hazard information for 2-Amino-3,5-dimethyl-4-nitrophenol is not available, it is generally recommended to wear personal protective equipment/face protection, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemicals .

Wirkmechanismus

Target of Action

2-Amino-3,5-dimethyl-4-nitrophenol is a derivative of nitrophenol . Nitrophenols are a class of nitrogen derivatives that have a full positive charge on nitrogen and a half-negative charge on each oxygen Nitrophenol compounds are known to interact with multiple receptors .

Mode of Action

It’s known that nitrophenol compounds, like the carboxylate anion, are a hybrid of two equivalent resonance structures . This structure allows them to readily undergo electrophilic substitution .

Biochemical Pathways

Nitrophenol compounds are known to be used as intermediates in the production of pharmaceuticals, dyes, pesticides, wood preservatives, and explosives .

Result of Action

It’s known that nitrophenol compounds have diverse applications, including their use in the production of pharmaceuticals and other chemicals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-3,5-dimethyl-4-nitrophenol. For instance, nitrophenol compounds are reportedly formed by environmental degradation (reduction) of 2,4-dinitrophenol, which is used as a fungicide on wood . Additionally, the safety data sheet for 2-Amino-4-nitrophenol suggests that it should be stored in a well-ventilated place and kept tightly closed .

Eigenschaften

IUPAC Name |

2-amino-3,5-dimethyl-4-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-3-6(11)7(9)5(2)8(4)10(12)13/h3,11H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVSVJVKDMOQFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-(3-methoxyphenyl)-N-[2-morpholin-4-yl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2444615.png)

![N-(3-cyanothiolan-3-yl)-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2444619.png)

dimethylsilane](/img/structure/B2444621.png)

![3-(3,5-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2444624.png)

![3-(2-Furylmethylthio)-1-(2-thienyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2444628.png)

![4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B2444629.png)